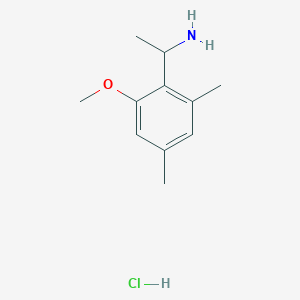

1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride

Beschreibung

1-(2-Methoxy-4,6-dimethylphenyl)ethanamine hydrochloride is a substituted phenethylamine derivative characterized by a phenyl ring substituted with a methoxy group at position 2 and methyl groups at positions 4 and 6. The ethanamine moiety is attached to the benzylic carbon, and the compound exists as a hydrochloride salt.

Eigenschaften

IUPAC Name |

1-(2-methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-7-5-8(2)11(9(3)12)10(6-7)13-4;/h5-6,9H,12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRYTWRSUBDFPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C(C)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxy-4,6-dimethylbenzaldehyde.

Reductive Amination: The aldehyde group of 2-methoxy-4,6-dimethylbenzaldehyde is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms 1-(2-Methoxy-4,6-dimethylphenyl)ethanamine.

Formation of Hydrochloride Salt: The free base form of 1-(2-Methoxy-4,6-dimethylphenyl)ethanamine is then converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of 1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield and purity.

Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed.

Major Products Formed

Oxidation: Formation of 2-methoxy-4,6-dimethylbenzaldehyde or 2-methoxy-4,6-dimethylbenzoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Neurotransmitter Interaction

1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride interacts with neurotransmitter systems, particularly dopamine and serotonin pathways. Its potential stimulant effects position it as a candidate for treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and depression.

Table 1: Interaction Profile with Neurotransmitter Receptors

| Receptor Type | Interaction Type | Potential Effects |

|---|---|---|

| Dopamine | Agonist | Mood enhancement, increased energy |

| Serotonin | Agonist | Altered mood states, potential hallucinogenic effects |

Antidepressant Research

Research indicates that compounds similar to 1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride may exhibit antidepressant properties. A study involving scaffold-hopping strategies led to the design of novel antidepressant agents that showed protective effects on neuronal cells and reduced immobility in animal models, suggesting a pathway for further exploration of this compound's antidepressant potential .

Case Study 1: Neuroprotective Effects

In vitro studies have demonstrated that related compounds can protect neuronal cells from stress-induced damage. For example, compound 6a-1 , derived from similar structural frameworks, showed significant neuroprotection against corticosterone-induced lesions in PC12 cells. This suggests that 1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride may have similar protective mechanisms worth investigating further .

Case Study 2: Stimulant Properties

Preliminary studies suggest that this compound may exhibit stimulant effects akin to other phenethylamines. These findings indicate its potential utility in managing conditions characterized by low energy or mood disorders. Further research is needed to elucidate the specific mechanisms through which it affects neurotransmitter systems.

Synthetic Routes and Industrial Applications

The synthesis of 1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride typically involves reductive amination processes starting from appropriate aldehyde precursors. The hydrochloride salt form enhances solubility, making it suitable for various pharmacological applications.

Table 2: Synthetic Route Overview

| Step | Description |

|---|---|

| Starting Material | Preparation of 2-methoxy-4,6-dimethylbenzaldehyde |

| Reductive Amination | Reaction with an appropriate amine source in the presence of a reducing agent |

| Hydrochloride Formation | Treatment of the resulting amine with hydrochloric acid to form the hydrochloride salt |

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The pharmacological and chemical behavior of phenethylamine derivatives is heavily influenced by substituent type, position, and electronic properties. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Functional Comparison of Selected Phenethylamine Derivatives

Key Observations:

Substituent Position and Activity: The 2-methoxy group in the target compound and (S)-1-(2,6-dimethoxyphenyl)ethanamine HCl () may facilitate hydrogen bonding with residues like GLU527 in HSP90, as seen in indole-based analogs (). Methyl groups at 4,6-positions likely enhance membrane permeability compared to polar substituents (e.g., OH in dopamine). Sulfur-containing substituents (e.g., 2C-T-7 in ) introduce thioether linkages, altering receptor binding profiles (e.g., serotonergic vs. adenosine receptor activity).

Chirality :

- The (S)-enantiomer in demonstrates the role of stereochemistry in biological interactions, a factor that may influence the target compound’s efficacy if synthesized as a racemic mixture.

This contrasts with dopamine (), where polar hydroxyl groups limit central nervous system uptake.

Pharmacological and Biochemical Interactions

Table 2: Interaction Profiles of Selected Compounds

Key Findings:

- HSP90 Inhibition : Indole-based ethanamines () interact with HSP90 via hydrogen bonds and hydrophobic interactions. The target compound’s 2-OCH₃ and 4,6-CH₃ groups may similarly engage GLU527 or TYR604 residues, though methyl groups might reduce polar contacts compared to nitro substituents.

- Receptor Specificity: Methoxy groups in 1-(3,5-dimethoxyphenyl)ethanamine () align with adenosine receptor ligand requirements, suggesting the target compound’s substitution pattern may favor alternative targets (e.g., adrenergic or serotonin receptors).

Biologische Aktivität

1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride, also known as 2-(2-Methoxy-4,6-dimethylphenyl)ethanamine , is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-(2-Methoxy-4,6-dimethylphenyl)ethanamine

- Molecular Formula : C11H17NO

- Molecular Weight : 181.26 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-4,6-dimethylphenol with ethanamine under acidic conditions. The hydrochloride salt is formed through the addition of hydrochloric acid during the purification process.

1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride is believed to exert its effects through various mechanisms:

- Receptor Interaction : It may interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects.

- Neurotransmitter Modulation : The compound potentially influences the levels of neurotransmitters such as dopamine and norepinephrine, contributing to its psychoactive properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest potential antidepressant-like effects in animal models.

- Anxiolytic Effects : It may reduce anxiety symptoms by modulating serotonin pathways.

- Neuroprotective Properties : Some findings indicate that it could protect neuronal cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit certain cancer cell lines. For example:

- Cytotoxicity against HeLa Cells : The compound showed significant cytotoxic effects with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .

In Vivo Studies

Animal studies have indicated that administration of the compound results in:

- Reduced Depression-like Behavior : In models of depression, administration led to a significant decrease in immobility time in forced swim tests.

- Anxiolytic-like Effects : Behavioral tests showed reduced anxiety-related behaviors in elevated plus maze tests.

Comparison with Similar Compounds

The biological activity of 1-(2-Methoxy-4,6-dimethylphenyl)ethanamine;hydrochloride can be compared with other related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.